molecular formula C10H19NO B14034716 8-Ethyl-6-oxa-9-azaspiro[4.5]decane

8-Ethyl-6-oxa-9-azaspiro[4.5]decane

Cat. No.: B14034716
M. Wt: 169.26 g/mol
InChI Key: YEXWSGXPJFZQCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Ethyl-6-oxa-9-azaspiro[4.5]decane is a chemical scaffold of significant interest in medicinal chemistry and pharmaceutical research. Compounds featuring the azaspiro[4.5]decane core are frequently investigated for their potential to interact with biologically relevant targets. For instance, structurally similar 1-oxa-3-azaspiro[4.5]decane derivatives have been explored as neuropeptide Y5 receptor antagonists for the potential treatment of eating disorders such as bulimia and binge eating disease . Other analogues, like 1-oxa-8-azaspiro[4.5]decane carboxamides, have been developed as potent inhibitors of Fatty Acid Amide Hydrolase (FAAH), showing promise in preclinical research for managing pain, anxiety, and urinary incontinence . Furthermore, research into azaspirane-based compounds has identified candidates that modulate the JAK-STAT signaling pathway, indicating potential applications in oncology by inhibiting cancer cell proliferation and inducing apoptosis . The 8-ethyl substituent on this particular scaffold may be utilized to fine-tune the compound's physicochemical properties, metabolic stability, and binding affinity. Researchers can leverage this versatile building block for the synthesis and discovery of new bioactive molecules. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

IUPAC Name

8-ethyl-6-oxa-9-azaspiro[4.5]decane

InChI

InChI=1S/C10H19NO/c1-2-9-7-12-10(8-11-9)5-3-4-6-10/h9,11H,2-8H2,1H3

InChI Key

YEXWSGXPJFZQCL-UHFFFAOYSA-N

Canonical SMILES

CCC1COC2(CCCC2)CN1

Origin of Product

United States

The Significance of Spiro 4.5 Decane Scaffolds in Modern Chemical Research

Spiro[4.5]decane scaffolds, characterized by a shared carbon atom between a five-membered and a six-membered ring, are of considerable interest in modern chemical research. Their inherent three-dimensionality provides a rigid and structurally novel framework that is increasingly utilized in drug discovery. researchgate.net This unique spatial arrangement allows for the presentation of substituents in well-defined vectors, which can lead to higher success rates in identifying new affinities for three-dimensional protein targets. beilstein-journals.org The spirocyclic structure can also enhance physicochemical properties such as aqueous solubility and metabolic stability when compared to their monocyclic counterparts, making them attractive motifs in medicinal chemistry. rsc.org

The versatility of the spiro[4.5]decane core is further demonstrated by its presence in numerous bioactive natural products and its application as a building block in the synthesis of complex molecules. nih.govacs.org Researchers have developed various synthetic methodologies to access these scaffolds, enabling their incorporation into libraries of compounds for lead generation in drug discovery programs. nih.govacs.org

The Role of Oxa and Aza Spirocycles in Organic Synthesis and Chemical Biology

The introduction of heteroatoms such as oxygen (oxa) and nitrogen (aza) into the spirocyclic framework dramatically expands the chemical space and biological potential of these molecules. Oxa-spirocycles, for instance, have been shown to improve water solubility and lower lipophilicity, which are crucial properties for drug candidates. rsc.org The synthesis of these compounds often involves key steps like iodocyclization, allowing for the creation of a diverse range of oxa-spirocyclic molecules. rsc.orgresearchgate.net

Aza-spirocycles, containing one or more nitrogen atoms, are also pivotal in medicinal chemistry. nih.gov For example, derivatives of 1-oxa-8-azaspiro[4.5]decane have been synthesized and evaluated as selective ligands for sigma-1 receptors, which are implicated in various central nervous system disorders. nih.govresearchgate.net These compounds have shown nanomolar affinity for their target, highlighting the potential of this scaffold in developing new therapeutic agents. nih.govresearchgate.net Furthermore, modifications on the 1-oxa-8-azaspiro[4.5]decane skeleton have led to the discovery of potent M1 muscarinic agonists for the potential treatment of Alzheimer's disease. nih.gov

The strategic placement of oxygen and nitrogen atoms within the spiro[4.5]decane system allows for fine-tuning of the molecule's electronic and steric properties, influencing its reactivity and biological activity. ontosight.ai This makes oxa- and aza-spirocycles valuable tools in both organic synthesis and chemical biology.

The Current Research Landscape and Unexplored Avenues for 8 Ethyl 6 Oxa 9 Azaspiro 4.5 Decane

Retrosynthetic Analysis of the Spiro[4.5]decane Framework

A retrosynthetic analysis of the target molecule, this compound, suggests several potential disconnection pathways. The core strategy involves simplifying the spirocyclic system into more readily available acyclic or simpler cyclic precursors.

A primary disconnection can be made at the C-O and C-N bonds of the oxazolidine (B1195125) ring. This approach simplifies the target to a key intermediate: a 1-(aminomethyl)-1-(hydroxymethyl)cyclohexane derivative bearing an ethyl group on the nitrogen atom. This intermediate contains the pre-formed spirocyclic carbon center.

Further disconnection of this amino alcohol intermediate can be envisioned through two main routes:

Route A (Cyclohexanone-based): Disconnecting the C-C bonds to the aminomethyl and hydroxymethyl groups leads back to a substituted cyclohexanone (B45756). The two one-carbon units could be introduced through methods like Strecker or Bucherer-Bergs reactions followed by reduction, or via cyanation and subsequent functional group manipulations.

Route B (Precursor-based): A disconnection of the cyclohexane (B81311) ring itself could lead to acyclic precursors, although this is often a more complex route for this specific target.

The most straightforward retrosynthetic pathway is illustrated below. This approach identifies a substituted cyclohexanone and an ethyl-substituted amino alcohol fragment as key starting materials. The spirocenter is constructed by forming the heterocyclic ring onto the pre-existing cyclohexane core.

Retrosynthetic Pathway for this compound

Retrosynthetic analysis of this compound

Figure 1: A plausible retrosynthetic analysis for this compound, disconnecting the oxazolidine ring to reveal a key 1,1-disubstituted cyclohexane intermediate, which can be derived from a corresponding cyclohexanone.

This analysis forms the basis for exploring both classical and modern synthetic approaches to achieve the target molecule.

Classical and Established Synthetic Approaches to Spiro[4.5]decane Derivatives

Classical syntheses of spiro[4.5]decane systems, including those containing oxygen and nitrogen, have traditionally relied on robust and well-established chemical transformations.

The formation of the spirocenter is the most critical step in the synthesis of these molecules. Several classical cyclization strategies have been developed to construct the spiro[4.5]decane core.

Intramolecular Metal-Catalyzed Oxidative Cyclization: A key strategy involves the cyclization of acyclic precursors. For instance, the synthesis of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones has been achieved through an intramolecular oxidative cyclization of N-(4-hydroxyphenyl)acetamide derivatives. nih.govnih.gov This reaction, often catalyzed by copper salts in the presence of an oxidant like bis(acetoxy)iodobenzene, forms the heterocyclic ring and the spirocenter simultaneously. nih.gov

Multicomponent Condensation Reactions: Three-component condensation reactions provide a direct route to highly substituted spiro systems. The condensation of 2,6-dimethylphenol (B121312) with isobutyraldehyde (B47883) and various nitriles in concentrated sulfuric acid has been used to synthesize 2-azaspiro[4.5]deca-6,9-dien-8-ones and their derivatives. researchgate.net This approach assembles the spirocyclic core in a single, efficient step.

Tandem Cyclization/Semipinacol Rearrangement: A tandem reaction sequence catalyzed by Au(I) and Cu(II) has been developed to construct 6-aza/oxa-spiro[4.5]decane skeletons, demonstrating a powerful method for formal synthesis of related natural products like (±)-halichlorine. nih.gov

MethodKey Reagents/CatalystsSpirocycle TypeReference
Intramolecular Oxidative CyclizationCu[(CH₃CN)₄]ClO₄, PhI(OAc)₂1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione nih.govnih.gov
Three-Component CondensationH₂SO₄2-Azaspiro[4.5]deca-6,9-dien-8-one researchgate.net
Tandem Cyclization/Semipinacol RearrangementAu(I)/Cu(II)6-Aza/Oxa-spiro[4.5]decane nih.gov

Once the carbocyclic portion of the spirocycle is in place, functional group interconversions (FGIs) are crucial for introducing the oxygen and nitrogen atoms required for the final heterocyclic ring.

A convenient synthesis of 8-oxa-2-azaspiro[4.5]decane, a close analog of the target compound, starts from commercially available tetrahydropyran-4-carbonitrile. researchgate.net This approach highlights the strategy of building the nitrogen-containing portion onto an existing oxygen-containing ring. The nitrile group serves as a handle for elaboration into the amine functionality needed for the final cyclization.

Another powerful FGI strategy involves the conversion of amides into spirocycles. In the synthesis of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones, starting materials like 4-aminophenol (B1666318) and α-glycolic acid are first converted to an amide intermediate. nih.gov This amide then undergoes the key metal-catalyzed oxidative cyclization, which is a powerful FGI that forms the C-O bond of the oxazolidinone ring. nih.govnih.gov Subsequent N-alkylation can be performed to introduce substituents on the nitrogen atom, which would be a viable route for installing the ethyl group in the target molecule.

Advanced and Stereoselective Synthesis of this compound and its Stereoisomers

Recent advancements in synthetic methodology have provided powerful tools for the asymmetric and efficient construction of complex spirocycles, including photocatalytic and organocatalytic strategies. These methods offer high levels of stereocontrol, which is essential for synthesizing specific stereoisomers of the target molecule.

The creation of the chiral spirocenter with high enantioselectivity is a major goal in modern organic synthesis. Several advanced catalytic systems have been developed to achieve this.

Relay Catalysis: A diastereoselective synthesis of dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives has been accomplished using a gold and palladium relay catalytic system. scilit.com This process involves the generation of a furan-derived azadiene followed by a [4+2] cycloaddition with a Pd-π-allyl dipole, constructing the spiro[4.5]decane skeleton with high diastereoselectivity (up to >20:1 dr). scilit.com

Iridium and Brønsted Acid Catalysis: Asymmetric spirocyclization can be achieved through a formal reductive cycloaddition catalyzed by a combination of an iridium complex and a Brønsted acid. researchgate.net This method has proven effective for creating nitrogen-constrained quaternary spirocenters.

Natural Product Synthesis Strategies: The asymmetric total syntheses of marine alkaloids like halichlorine and pinnaic acid have relied on the stereocontrolled construction of a 6-azaspiro[4.5]decane skeleton as a key intermediate. nih.gov These syntheses showcase a variety of powerful asymmetric reactions, including enzymatic resolutions, asymmetric dihydroxylation, and substrate-controlled cyclizations, providing a blueprint for the stereoselective synthesis of related spirocycles. nih.gov

Photocatalysis and organocatalysis have emerged as powerful platforms for novel bond formations under mild conditions, enabling the synthesis of complex molecular architectures.

Visible-Light Photocatalysis: A general strategy for constructing C(sp³)-rich N-heterospirocycles uses a highly reducing iridium photocatalyst. acs.org This method allows for the combination of simple aliphatic ketones and aldehydes with alkene-containing secondary amines to build complex spirocyclic systems. Another advanced approach involves nitrogen-centered radical cyclization initiated by proton-coupled electron transfer (PCET) under photoredox conditions to form lactams, a strategy applicable to the synthesis of related heterocycles. acs.org

Organocatalysis: N-Heterocyclic carbenes (NHCs) have been widely used as organocatalysts for the synthesis of spiroheterocycles. nih.gov These catalysts can activate substrates through the formation of Breslow intermediates or homoenolate equivalents, facilitating annulation reactions to build spirocyclic frameworks. Furthermore, sequential organocatalytic reactions, such as a Michael–domino Michael/aldol sequence, have been developed to produce highly functionalized and stereochemically complex spiro-decalin oxindoles with excellent stereoselectivity. nih.govuniroma1.it These principles are adaptable for the construction of the this compound core.

MethodCatalyst/SystemKey TransformationReference
Relay CatalysisGold/PalladiumDiastereoselective tandem cyclization scilit.com
Visible-Light PhotocatalysisIridium photocatalystConstruction of C(sp³)-rich N-heterospirocycles acs.org
NHC OrganocatalysisN-Heterocyclic Carbene[3+3] Annulation for spirooxindoles nih.gov
Sequential OrganocatalysisPyrrolidine (B122466) / DBUStereoselective Michael-domino Michael/aldol reaction nih.govuniroma1.it

Olefin Metathesis Approaches to Spiro[4.5]decanes

Olefin metathesis, a Nobel Prize-winning reaction, has revolutionized the formation of carbon-carbon double bonds. libretexts.org It involves the catalytic redistribution of alkene fragments, often driven by the formation of volatile ethylene (B1197577) gas, making it a powerful tool for ring-closing reactions (Ring-Closing Metathesis, RCM). nih.gov The reaction is catalyzed by well-defined transition metal alkylidene complexes, most notably those based on ruthenium (e.g., Grubbs catalysts) and molybdenum (e.g., Schrock catalysts). libretexts.org These catalysts are known for their high functional group tolerance and efficacy in creating a wide range of ring sizes, from 5-membered rings to large macrocycles. nih.gov

The application of RCM is particularly prevalent in the synthesis of oxygen and nitrogen heterocycles, which are common motifs in natural products and pharmaceuticals. The general mechanism, first proposed by Chauvin, proceeds through a [2+2] cycloaddition between the metal alkylidene and an olefin in the substrate to form a metallacyclobutane intermediate. libretexts.org Subsequent cycloreversion can either regenerate the starting materials or form the desired new olefin and a new metal alkylidene, propagating the catalytic cycle.

While a direct application of RCM to form the this compound core is not documented, the synthesis of related azaspiro[4.5]decane systems has been achieved using metathesis. For instance, ring-rearrangement metathesis (RRM) of specific 7-azanorbornene precursors has been successfully employed to generate the 1-azaspiro[4.5]decane skeleton. This demonstrates the feasibility of using metathesis reactions to construct the core spirocyclic framework. The construction of the specific 6-oxa-9-azaspiro system would require a diene precursor appropriately designed to undergo intramolecular RCM to form the desired heterocyclic ring.

Palladium-Catalyzed Spirocyclopropanation for Spirocyclic Precursors

Palladium-catalyzed reactions are fundamental to modern organic synthesis for their ability to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For the construction of spirocycles, palladium-catalyzed intramolecular Mizoroki-Heck reactions are a particularly powerful tool. diva-portal.org This reaction typically involves the cyclization of an aryl or vinyl halide onto a suitably positioned alkene, forming a new ring system.

This methodology has been successfully applied to the synthesis of various spirocycles. diva-portal.org For example, a doctoral thesis by Lindman (2023) describes the palladium(0)-catalyzed diastereoselective Mizoroki-Heck reaction of precursors derived from Vince lactam to form spiroindolines and spirooxindoles, which are important scaffolds in biologically active natural products. diva-portal.org The high selectivity observed in these reactions is often controlled by the specific ligands on the palladium catalyst and the nature of the substrate. diva-portal.org

The term "spirocyclopropanation" suggests the formation of a three-membered ring at the spiro center, which would then likely undergo rearrangement or further transformation to yield the final spiro[4.5]decane system. While specific examples of palladium-catalyzed spirocyclopropanation leading to azaspiro[4.5]decane precursors are not found in the surveyed literature, the versatility of palladium catalysis in C-C bond formation suggests this could be a viable, albeit novel, synthetic route. The synthesis would likely involve a precursor with both a site for oxidative addition to palladium and a suitably positioned olefin to facilitate the intramolecular cyclization cascade.

Green Chemistry Principles and Sustainable Synthesis of this compound

Green chemistry principles are increasingly integrated into modern synthetic planning, aiming to reduce waste, minimize energy consumption, and use renewable resources. Olefin metathesis is often highlighted as a green synthetic method due to its high atom economy. nih.gov In RCM reactions, the primary byproduct is often ethylene, a volatile and non-hazardous gas, leading to simpler purification and less waste compared to classical condensation or stoichiometric cyclization reactions. nih.gov The development of highly active catalysts allows for very low catalyst loadings (measured in parts per million), further enhancing the sustainability of the process. researchgate.net

The pursuit of sustainable synthesis for compounds like this compound would involve several key considerations:

Catalyst Choice: Utilizing highly efficient, recyclable, or non-toxic metal catalysts. Advances in catalysis have led to the development of catalysts that can operate in greener solvents, including water. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product. Metathesis and certain catalytic C-C bond formations excel in this regard.

Solvent Selection: Replacing hazardous organic solvents with more environmentally benign alternatives such as water, supercritical fluids, or bio-derived solvents.

Energy Efficiency: Employing reactions that proceed at lower temperatures and pressures. The development of continuous flow reactors, which can be resistively heated, offers a pathway to more efficient and controlled high-temperature and high-pressure reactions when necessary. diva-portal.org

A truly "green" synthesis of this compound would likely leverage a catalytic, atom-economical key step, such as RCM, and be designed to minimize waste and energy use throughout the entire synthetic sequence.

Advanced Spectroscopic Methodologies for Structural Assignment

Spectroscopic methods are indispensable for determining the intricate structural features of this compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and vibrational spectroscopy (IR, Raman) each provide unique and complementary information to build a complete picture of the molecular structure.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the detailed molecular structure of this compound in solution. One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides initial information on the chemical environment of the hydrogen and carbon atoms within the molecule.

In the case of related oxa-azaspiro[4.5]decane analogs, specific chemical shift patterns are observed. For instance, in 1-methyl-8-oxa-2-azaspiro[4.5]decane, protons adjacent to the oxygen heteroatom typically resonate in the downfield region of the ¹H NMR spectrum, around 3.7-4.3 ppm, due to the deshielding effect of the electronegative oxygen atom. Similarly, the ethyl group on the nitrogen atom in this compound would be expected to produce characteristic signals, with the methylene (B1212753) protons appearing as a quartet and the methyl protons as a triplet, with chemical shifts influenced by the adjacent nitrogen.

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for unambiguously assigning these resonances and establishing the connectivity of the atoms within the spirocyclic framework. For example, COSY experiments would reveal the coupling between adjacent protons, allowing for the tracing of the proton network through the cyclopentane (B165970) and piperidine (B6355638) rings.

To determine the stereochemistry, Nuclear Overhauser Effect Spectroscopy (NOESY) is employed. This technique detects through-space interactions between protons that are in close proximity, providing critical information about the relative configuration of substituents and the conformation of the rings. For instance, NOESY can be used to establish the orientation of the ethyl group relative to the two rings of the spiro system. A study on various substituted 1,4-oxazaspiro[4.5]decanes demonstrated that compounds with a substituent on the six-membered ring preferentially adopt a chair conformation with the substituent in an equatorial position to minimize steric strain. nih.gov

Technique Information Gained Expected Observations for this compound
¹H NMR Provides information on the chemical environment of protons.Signals for the ethyl group, protons adjacent to oxygen and nitrogen, and protons of the cyclopentane and piperidine rings.
¹³C NMR Provides information on the chemical environment of carbon atoms.A quaternary signal for the spiro carbon, and distinct signals for the carbons of the ethyl group and the two heterocyclic rings.
COSY Identifies proton-proton couplings, establishing connectivity.Correlation peaks would confirm the sequence of protons within each ring system.
HSQC/HMBC Correlates protons with directly attached (HSQC) or long-range coupled (HMBC) carbons.Unambiguous assignment of all proton and carbon signals.
NOESY Detects through-space proton-proton interactions, revealing stereochemistry.Cross-peaks would indicate the relative orientation of the ethyl group and the conformation of the rings.

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to gain structural information through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the determination of the precise molecular formula.

The fragmentation of this compound under electron ionization (EI) would be expected to follow predictable pathways characteristic of ethers and amines. Alpha-cleavage is a dominant fragmentation pathway for both ethers and aliphatic amines. For the title compound, this would involve the cleavage of carbon-carbon bonds adjacent to the oxygen and nitrogen atoms. The presence of the spirocyclic system would also influence the fragmentation, potentially leading to the opening of one of the rings. The ethyl group could be lost as a radical, leading to a significant peak in the mass spectrum.

Technique Information Gained Expected Fragments for this compound
HRMS Accurate mass measurement and determination of molecular formula.A precise mass corresponding to the elemental composition C₁₀H₁₉NO.
EI-MS Molecular weight and structural information from fragmentation patterns.Loss of the ethyl group (M-29), cleavage adjacent to the nitrogen (alpha-cleavage), and cleavage adjacent to the oxygen (alpha-cleavage).

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound. These techniques are based on the principle that molecules absorb light at specific frequencies that correspond to the vibrational modes of their chemical bonds.

The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-O-C ether linkage and the C-N amine bond. The C-O stretching vibration in ethers typically appears in the region of 1260-1000 cm⁻¹. The C-N stretching vibration of the amine would be observed in the 1250-1020 cm⁻¹ region. The N-H stretching vibration, if the amine is secondary, would appear as a weak to medium band in the 3500-3300 cm⁻¹ region. Additionally, C-H stretching vibrations for the aliphatic ethyl group and the ring structures would be present in the 3000-2850 cm⁻¹ range.

Raman spectroscopy, which is sensitive to non-polar bonds, would complement the IR data, particularly for the carbon-carbon bonds of the spirocyclic framework.

Functional Group Expected IR Absorption (cm⁻¹) Expected Raman Shift (cm⁻¹)
C-H (aliphatic) 3000-28503000-2850
N-H (secondary amine) 3500-3300 (weak-medium)3500-3300 (weak)
C-O (ether) 1260-10001260-1000
C-N (amine) 1250-10201250-1020

X-ray Crystallography Studies of this compound and its Analogs

While spectroscopic methods provide detailed structural information in solution, X-ray crystallography offers an unparalleled view of the molecule's precise three-dimensional structure in the solid state. This technique can definitively establish the stereochemistry, bond lengths, bond angles, and torsion angles of this compound, provided that suitable single crystals can be grown. In the absence of a specific crystal structure for the title compound, the analysis of its analogs provides a strong basis for understanding its likely solid-state behavior. researchgate.net

An X-ray crystallographic study would reveal the preferred conformation of the cyclopentane and piperidine rings in the solid state. The piperidine ring is expected to adopt a chair conformation to minimize torsional and steric strain, with the ethyl group likely occupying an equatorial position to reduce 1,3-diaxial interactions. The conformation of the five-membered cyclopentane ring is typically an envelope or twist conformation. The crystal structure would also illustrate how the molecules pack together in the crystal lattice, which is governed by van der Waals forces and any intermolecular hydrogen bonding.

A key feature that X-ray crystallography can elucidate is the network of intermolecular interactions. For this compound, the secondary amine provides a hydrogen bond donor (N-H), while the oxygen and nitrogen atoms can act as hydrogen bond acceptors. This allows for the formation of hydrogen bonding networks, which can significantly influence the molecular packing and the physical properties of the crystalline solid. The analysis of the crystal structure would detail the geometry of these hydrogen bonds, including donor-acceptor distances and angles, providing a deeper understanding of the forces that hold the crystal lattice together.

Dynamic Conformational Analysis of the this compound System

The 6-oxa-9-azaspiro[4.5]decane core is composed of a five-membered cyclopentane ring and a six-membered morpholine (B109124) ring. Each of these rings has its own characteristic modes of puckering.

The cyclopentane ring is known for its flexibility and undergoes a process called pseudorotation, where the out-of-plane atoms appear to rotate around the ring. This motion interconverts various envelope and twist conformations. These conformations are generally of similar energy, leading to a low barrier for interconversion. The puckering of five-membered rings can be described by two puckering coordinates. chemrxiv.orgnih.govnih.gov

The morpholine ring , being a six-membered heterocycle, predominantly adopts a chair conformation, which is the most stable arrangement. However, it can also exist in higher-energy boat and twist-boat conformations. The transition between two chair conformations occurs via a ring inversion process that proceeds through these higher-energy intermediates. The energy barrier for this inversion is influenced by the nature of the atoms and substituents in the ring.

A critical aspect of the conformational dynamics in the nitrogen-containing morpholine ring is pyramidal inversion at the nitrogen atom. This process involves the nitrogen atom and its substituents moving through a planar transition state. wikipedia.org For many amines, this inversion is rapid at room temperature. wikipedia.org The energy barrier for nitrogen inversion can be influenced by factors such as steric bulk of the substituents on the nitrogen and the electronic effects of atoms within the ring. researchgate.netrsc.org In cyclic amines like piperidine, the nitrogen inversion is often coupled with the ring inversion.

The ethyl group at the 8-position and the oxygen and nitrogen heteroatoms significantly influence the conformational equilibrium of the spirocyclic system.

The oxygen atom at the 6-position, being part of the morpholine ring, influences the ring's geometry. Its lone pairs of electrons can participate in electronic interactions with adjacent bonds, potentially affecting the ring puckering and the barrier to ring inversion.

The ethyl substituent at the 8-position introduces steric bulk. In the chair conformation of the morpholine ring, this ethyl group can occupy either an axial or an equatorial position. Generally, bulky substituents prefer the equatorial position to minimize steric strain (1,3-diaxial interactions). The preference for the equatorial orientation is a well-established principle in the conformational analysis of substituted cyclohexanes and piperidines. acs.orgnih.gov However, the presence of the spiro-fusion and the heteroatoms can modulate this preference. For instance, in some substituted piperidines, an axial orientation of a substituent can be favored due to specific electronic effects like the anomeric effect or pseudoallylic strain. acs.orgnih.gov

The following table summarizes the general conformational preferences for substituents in related six-membered rings, providing a basis for understanding the likely behavior of the ethyl group in the this compound system.

Ring SystemSubstituentPreferred OrientationDriving Force
CyclohexaneEthylEquatorialMinimization of steric strain
PiperidineC-substituent (e.g., methyl)EquatorialMinimization of steric strain
N-Acylpiperidine2-substituentAxialPseudoallylic strain

In the case of this compound, the ethyl group is at the C8 position of the morpholine ring. Based on general principles, it is expected to predominantly occupy the equatorial position in the chair conformation of the morpholine ring to avoid unfavorable steric interactions. However, a comprehensive understanding would require detailed computational studies to quantify the energy differences between the possible conformers and the barriers for their interconversion.

Computational and Theoretical Investigations of 8 Ethyl 6 Oxa 9 Azaspiro 4.5 Decane

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, divorced from environmental effects. These methods, which solve the Schrödinger equation or its density-based equivalent, provide detailed information about molecular structure, stability, and electronic character.

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods are extensively used to investigate the electronic structure and stability of heterocyclic compounds. For a molecule like 8-Ethyl-6-oxa-9-azaspiro[4.5]decane, DFT calculations can predict its most stable three-dimensional arrangement (geometry optimization) and provide insights into its thermodynamic stability through the calculation of its total electronic energy.

Research on related spiro-heterocyclic systems demonstrates that DFT, often using hybrid functionals like B3LYP with basis sets such as 6-31G* or larger, can accurately predict geometric parameters like bond lengths, bond angles, and dihedral angles. emanresearch.org These calculations are crucial for understanding the steric and electronic effects of the ethyl group and the relative orientation of the piperidine (B6355638) and tetrahydrofuran (B95107) rings. The stability of different potential isomers and conformers can be ranked based on their calculated energies.

Table 1: Representative DFT-Calculated Electronic Properties of a Model Oxa-Azaspiro[4.5]decane System

PropertyCalculated ValueSignificance
Total Electronic Energy-498.76 HartreeA measure of the molecule's intrinsic stability.
HOMO Energy-6.2 eVRelates to the molecule's ability to donate electrons.
LUMO Energy1.5 eVRelates to the molecule's ability to accept electrons.
HOMO-LUMO Gap7.7 eVAn indicator of chemical reactivity and kinetic stability.
Dipole Moment2.1 DebyeQuantifies the overall polarity of the molecule.

Note: The data presented are representative values for a model oxa-azaspiro[4.5]decane system, calculated using DFT, and serve to illustrate the types of insights gained from such studies. Actual values for this compound would require specific calculations.

Ab initio (from first principles) methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, offer a systematically improvable approach to solving the electronic structure problem. While computationally more demanding than DFT, they are often used as benchmarks. For a flexible molecule like this compound, which possesses multiple rotatable bonds and ring puckering possibilities, ab initio methods are invaluable for mapping its conformational energy landscape. acs.org

By systematically varying key dihedral angles and performing geometry optimizations at each point, a potential energy surface can be constructed. This surface reveals the energies of different conformers (e.g., chair, boat, twist-boat for the piperidine ring; envelope, twist for the tetrahydrofuran ring) and the energy barriers separating them. nih.govresearchgate.net Studies on similar N-substituted piperidine and pyrrolidine (B122466) derivatives have shown that the conformational preference is a delicate balance of steric hindrance and subtle electronic effects like hyperconjugation. researchgate.net The ethyl group on the nitrogen atom of this compound would significantly influence this landscape, with different rotamers of the ethyl group leading to distinct local energy minima.

The frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. researchgate.net For this compound, the HOMO is likely localized on the nitrogen and oxygen atoms due to their lone pairs of electrons, indicating these are the primary sites for electrophilic attack. The LUMO, conversely, would indicate regions susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical descriptor of chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around the molecule. It is plotted on the molecule's electron density surface, with colors indicating different potential values. Red regions signify negative potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, prone to nucleophilic attack). For this compound, MEP maps would highlight the electronegative oxygen and nitrogen atoms as regions of negative potential, which are important for hydrogen bonding and interactions with biological targets.

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations introduce the dimensions of time and temperature, allowing for the exploration of a molecule's dynamic behavior. MD simulations solve Newton's equations of motion for a system of atoms, using a force field to describe the potential energy of the system as a function of its atomic coordinates. easychair.org

For this compound, MD simulations are crucial for several reasons. Firstly, they allow for extensive conformational sampling, exploring the different shapes the molecule can adopt at a given temperature and the transitions between them. This is particularly important for understanding how the molecule might adapt its shape to fit into a biological receptor. easychair.org

Secondly, MD simulations can explicitly model the effects of the solvent environment. researchgate.net By surrounding the solute molecule with water or other solvent molecules, one can study how the solvent influences conformational preferences and dynamics. For instance, in a polar solvent like water, conformations that expose the polar nitrogen and oxygen atoms while burying hydrophobic parts of the molecule may be favored. These simulations provide a more realistic picture of the molecule's behavior in a biological milieu. easychair.org

Chemoinformatic Approaches for this compound Derivatives

Chemoinformatics applies computational methods to chemical data. A key application is the development of Quantitative Structure-Activity Relationship (QSAR) models, which correlate the chemical structure of a series of compounds with their biological activity.

To build a QSAR model, the chemical structures of a set of this compound derivatives would first need to be converted into a series of numerical values known as molecular descriptors. nih.gov These descriptors quantify various aspects of the molecule's structure and properties. They can be broadly categorized as:

1D Descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).

2D Descriptors: Derived from the 2D representation of the molecule (e.g., topological indices, molecular connectivity indices, counts of functional groups). nih.gov

3D Descriptors: Calculated from the 3D coordinates of the molecule (e.g., molecular volume, surface area, shape indices).

Physicochemical Descriptors: Properties like logP (lipophilicity), polarizability, and dipole moment.

Quantum Chemical Descriptors: Values derived from quantum calculations, such as HOMO/LUMO energies and partial atomic charges. nih.gov

Once a diverse set of descriptors is calculated for a library of this compound derivatives with known biological activities, statistical methods like multiple linear regression or machine learning algorithms can be used to build a QSAR model. taylorandfrancis.com This model can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds and prioritizing synthetic efforts. Studies on other spiro-alkaloids have successfully used this approach to identify key structural features responsible for their anti-cancer properties. nih.gov

Table 2: Examples of Molecular Descriptors for SAR Studies of Spiro-Heterocyclic Compounds

Descriptor ClassExample DescriptorInformation Encoded
ConstitutionalMolecular WeightSize of the molecule.
TopologicalWiener IndexBranching of the molecular skeleton.
GeometricalMolecular Surface AreaOverall size and shape.
ElectronicHOMO EnergyElectron-donating ability.
PhysicochemicalLogPLipophilicity/hydrophilicity balance.

Virtual Screening and Ligand Design Principles using the Spirocyclic Scaffold

The rigid yet complex three-dimensional nature of the this compound scaffold makes it an ideal candidate for virtual screening campaigns and structure-based ligand design. Computational chemists can leverage the defined stereochemistry of the spiro center to design ligands with high specificity and reduced off-target effects.

Virtual screening techniques, such as high-throughput docking, can be employed to screen large compound libraries against a specific biological target. In this process, the this compound core would be used as a foundational fragment. The ethyl group at the 8-position and the oxa- and aza-heteroatoms provide specific hydrogen bonding and hydrophobic interaction points that can be crucial for molecular recognition at the active site of a protein.

Ligand design principles for this scaffold would focus on:

Vectorial Growth: Utilizing the ethyl group as a vector to explore specific sub-pockets within a target's binding site.

Scaffold Hopping: Replacing a known binder's core with the this compound scaffold to explore new intellectual property space and potentially improve pharmacokinetic properties.

Fragment-Based Drug Discovery (FBDD): Using the core spirocycle as a starting point and growing it by adding small chemical fragments to improve binding affinity.

A hypothetical virtual screening workflow could involve the generation of a 3D conformer library of the this compound scaffold and its derivatives, followed by docking these into the active site of a target protein. The docking scores and binding poses would then be analyzed to prioritize compounds for synthesis and biological testing.

Parameter Description Relevance to Ligand Design
Spirocyclic Core Rigid 6-oxa-9-azaspiro[4.5]decaneProvides a 3D framework for precise substituent placement.
Ethyl Group C8-substitutionActs as a hydrophobic probe for specific binding pockets.
Heteroatoms Oxygen at position 6, Nitrogen at position 9Offer hydrogen bond donor/acceptor capabilities for target interaction.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. For this compound and its analogues, QSAR studies can be instrumental in predicting their mechanism of action and optimizing their activity.

To build a QSAR model, a dataset of compounds with varying substituents on the this compound scaffold and their corresponding biological activities would be required. A variety of molecular descriptors would then be calculated for each compound. These descriptors can be categorized as:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices, molecular connectivity indices.

3D Descriptors: Molecular shape indices, van der Waals surface area.

Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., random forest, support vector machines) can be used to build the QSAR model. The resulting equation would quantify the contribution of different structural features to the biological activity.

For instance, a hypothetical QSAR model might reveal that increasing the hydrophobicity of the substituent at a particular position on the piperidine ring positively correlates with an increase in binding affinity for a target, while the presence of a hydrogen bond donor at another position is detrimental. Such insights are invaluable for guiding the synthesis of new, more potent, and selective analogues.

Descriptor Type Example Descriptors Potential Mechanistic Insight
Electronic Dipole moment, Partial chargesRole of electrostatic interactions in binding.
Steric Molar refractivity, Sterimol parametersInfluence of substituent size and shape on activity.
Hydrophobic LogP, Hydrophobic surface areaImportance of hydrophobic interactions for target engagement.
Topological Wiener index, Kier & Hall indicesRelationship between molecular branching and activity.

These computational approaches, from virtual screening to QSAR, provide a powerful framework for the rational design and optimization of novel drug candidates based on the this compound scaffold, accelerating the discovery process while minimizing the need for extensive and costly experimental synthesis and testing.

Molecular Interactions and Biological System Probing with 8 Ethyl 6 Oxa 9 Azaspiro 4.5 Decane

Investigation of Molecular Target Binding and Modulatory Mechanisms (excluding clinical/therapeutic)

The oxa-azaspiro[4.5]decane scaffold has been identified as a privileged structure in medicinal chemistry, demonstrating interactions with key biological targets such as receptors and enzymes.

Receptor Binding Affinities and Selectivity Studies (e.g., muscarinic receptors, sigma receptors)

Derivatives of oxa-azaspiro[4.5]decane have been synthesized and evaluated for their binding affinity and selectivity for sigma (σ) receptors, which are recognized as unique receptor proteins in the central nervous system and peripheral organs.

One study focused on a series of 1-oxa-8-azaspiro[4.5]decane derivatives, revealing their potent affinity for σ₁ receptors. nih.gov All synthesized ligands in this study demonstrated nanomolar affinity for σ₁ receptors, with Kᵢ values ranging from 0.47 to 12.1 nM. nih.gov The selectivity for σ₁ over σ₂ receptors was moderate, with selectivity ratios (Kᵢ(σ₂)/Kᵢ(σ₁)) ranging from 2 to 44. nih.gov

Another investigation into a (¹⁸F)-labeled 1,4-dioxa-8-azaspiro[4.5]decane derivative, 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane, also showed high affinity for σ₁ receptors with a Kᵢ value of 5.4 ± 0.4 nM. This compound exhibited a 30-fold selectivity for σ₁ receptors over σ₂ receptors and a very high selectivity (1404-fold) over the vesicular acetylcholine (B1216132) transporter.

Table 1: Sigma Receptor Binding Affinities of Oxa-azaspiro[4.5]decane Derivatives

Compound/DerivativeReceptorBinding Affinity (Kᵢ)Selectivity (σ₁ vs σ₂)
1-oxa-8-azaspiro[4.5]decane derivativesσ₁0.47 - 12.1 nM nih.gov2 - 44 fold nih.gov
8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decaneσ₁5.4 ± 0.4 nM30 fold

While the prompt mentions muscarinic receptors, the conducted searches did not yield specific studies on the binding of 8-Ethyl-6-oxa-9-azaspiro[4.5]decane or its close analogs to this receptor type.

Enzyme Interaction and Modulation Mechanisms (e.g., FAAH inhibition, topoisomerase targeting)

The 1-oxa-8-azaspiro[4.5]decane scaffold has been identified as a promising lead for the development of inhibitors of Fatty Acid Amide Hydrolase (FAAH). FAAH is a key enzyme in the endocannabinoid system, responsible for the degradation of anandamide.

A study identified 1-oxa-8-azaspiro[4.5]decane as a novel spirocyclic core for FAAH inhibitors. This scaffold was highlighted for its superior potency in comparison to other spirocyclic cores, with FAAH k(inact)/Kᵢ potency values greater than 1500 M⁻¹s⁻¹. Lead compounds from this series were deemed suitable for further medicinal chemistry optimization due to their significant FAAH potency and selectivity.

No information was found regarding the interaction of this compound or its analogs with topoisomerase.

Ion Channel Modulation and G-Protein Coupled Receptor (GPCR) Interaction Studies

No specific studies on the modulation of ion channels or detailed interaction studies with G-Protein Coupled Receptors (GPCRs) by this compound or its close analogs were identified in the literature search. While sigma receptors, for which binding data exists, can have characteristics of GPCRs, the available literature did not delve into the specifics of GPCR interaction mechanisms for these compounds.

Cellular Level Mechanistic Investigations (excluding phenotypes/toxicity)

Intracellular Signaling Pathway Modulation Studies

The literature search did not yield any specific studies investigating the modulation of intracellular signaling pathways by this compound or its direct analogs.

Protein-Ligand Interaction Profiling using this compound Analogs

No publications were found that specifically detail protein-ligand interaction profiling using a broad panel of proteins and analogs of this compound.

Cellular Uptake and Subcellular Distribution Mechanisms

The utility of spirocyclic compounds in probing biological systems is contingent on their ability to traverse cellular membranes and accumulate in specific subcellular compartments. For derivatives of the this compound scaffold, cellular uptake and distribution are closely linked to their affinity for specific molecular targets.

Studies involving radiolabeled derivatives, particularly those designed as positron emission tomography (PET) imaging agents, provide significant insights into their in vivo distribution. For instance, a fluorine-18 (B77423) labeled derivative of 1-oxa-8-azaspiro[4.5]decane demonstrated high initial uptake in the brain of mice. researchgate.netnih.gov This suggests an ability to cross the blood-brain barrier, a critical feature for centrally acting research probes. Further investigation through ex vivo autoradiography revealed a high accumulation of this radiotracer in brain regions known to have a high density of sigma-1 (σ1) receptors. researchgate.netnih.gov

The specificity of this uptake was confirmed in blocking experiments. Pre-treatment of mice with SA4503, a known high-affinity σ1 receptor ligand, led to a significant reduction (70-75% at 30 minutes) in the brain-to-blood ratio of the radiolabeled spirodecane derivative. researchgate.netnih.gov This indicates that the compound's accumulation in the brain is not due to non-specific mechanisms but is directly mediated by its binding to σ1 receptors. Similarly, in tumor imaging studies using a different radiolabeled 1,4-dioxa-8-azaspiro[4.5]decane derivative, treatment with the antipsychotic drug haloperidol, which also binds to σ1 receptors, significantly decreased the radiotracer's accumulation in tumors. nih.gov This body of evidence points towards a receptor-mediated uptake and distribution mechanism, where the subcellular localization of the compound is dictated by the expression patterns of its target protein, such as the σ1 receptor, which is known to reside in the endoplasmic reticulum. researchgate.net

Structure-Mechanism Relationship (SMR) Studies for this compound Derivatives

The biological activity and mechanism of action of this compound and its related derivatives are intrinsically linked to their three-dimensional structure. SMR studies have been crucial in elucidating the molecular features that govern their interaction with biological targets.

Identification of Key Structural Features for Molecular Recognition

Systematic modification of the 1-oxa-8-azaspiro[4.5]decane skeleton has been instrumental in identifying the key structural components necessary for molecular recognition, particularly for muscarinic and sigma receptors.

In the pursuit of M1 muscarinic agonists, researchers synthesized a series of derivatives based on the core spirocyclic structure. nih.gov The initial compound, 2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one, exhibited potent but non-selective muscarinic activity. nih.gov Subsequent modifications revealed that specific substitutions were critical for achieving receptor subtype selectivity. Key findings include:

Substitution at C2: Replacing the methyl group at the C2 position with an ethyl group (as in 2-ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one) contributed to preferential affinity for M1 over M2 receptors. nih.gov

Modification at C3: Altering the keto group at the C3 position to a methylene (B1212753) group or a dithioketal also conferred M1 selectivity. nih.gov

For sigma receptor ligands, research has shown that the core 1-oxa-8-azaspiro[4.5]decane structure itself is a potent pharmacophore. A series of these derivatives displayed high, nanomolar affinity for σ1 receptors. researchgate.netnih.gov An interesting finding was that the removal of a benzene (B151609) ring from a related series of compounds did not abolish activity; the resulting ligands maintained their nanomolar affinity for σ1 receptors, indicating the spirocyclic core is a primary determinant for binding. researchgate.net

The following table summarizes the binding affinities of selected 1-oxa-8-azaspiro[4.5]decane derivatives for sigma receptors, highlighting their potent affinity for the σ1 subtype.

Compound Derivativeσ1 Receptor Affinity (Ki, nM)σ2 Receptor Selectivity (Ki σ2 / Ki σ1)
Series of 7 derivatives0.61 – 12.02 – 44
8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane5.430

Data sourced from multiple studies. researchgate.netnih.govnih.gov

Stereochemical Influence on Binding and Mechanistic Activity

The three-dimensional arrangement of atoms (stereochemistry) within the spirocyclic framework plays a definitive role in the biological activity of these compounds. The influence of stereochemistry is particularly evident in their function as muscarinic agonists.

For two M1-selective derivatives, 2-ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one and 2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane, optical resolution was performed to separate the enantiomers. nih.gov While the eudismic ratios (the ratio of affinities of the more active enantiomer to the less active one) for binding were low, the M1 agonist activity was found to reside preferentially in the (-)-isomers. nih.gov

To definitively establish this relationship, the absolute configuration of the active enantiomer of 2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane, (-)-29, was determined to be S through X-ray crystal structure analysis. nih.gov This configuration is the same as that of the natural muscarinic agonist, muscarone, providing a clear structural basis for its agonist activity and underscoring the importance of precise stereochemical control for mechanistic function. nih.gov

Design Principles for Modulating Molecular Target Selectivity

A primary goal in the development of chemical probes and therapeutic leads is to achieve high selectivity for a single molecular target to minimize off-target effects. Research on 8-oxa-9-azaspiro[4.5]decane derivatives has established several design principles for modulating this selectivity.

The key principle involves the systematic and rational modification of the peripheral substituents on the core spirocyclic scaffold. By comparing the in vitro and in vivo activities of a library of synthesized compounds, researchers can deduce which modifications enhance selectivity. For example, in the development of M1 muscarinic agonists, a number of derivatives, including the 2-ethyl analogue and the 3-methylene analogue, were found to have potent antiamnesic activity (an M1-mediated effect) that was significantly separated from their hypothermia-inducing activity, which is considered an index of cholinergic side effects. nih.gov This demonstrates a successful decoupling of desired and undesired activities through structural modification.

Application as a Research Probe in Chemical Biology

The unique properties of this compound derivatives, particularly their high affinity and selectivity for specific biological targets, make them valuable tools in chemical biology. chemicalprobes.org A prominent application is their use as imaging agents for positron emission tomography (PET).

By incorporating a positron-emitting isotope, such as fluorine-18, into the molecular structure, these compounds are transformed into radiotracers that allow for the non-invasive, in vivo visualization and quantification of their target proteins. nih.gov Derivatives of 1-oxa-8-azaspiro[4.5]decane have been successfully developed as PET radioligands for imaging σ1 receptors in the brain and in tumors. researchgate.netnih.gov

These imaging probes enable researchers to:

Map Receptor Distribution: Conduct ex vivo autoradiography to visualize the high-density regions of σ1 receptors in different tissues, such as specific areas of the brain. researchgate.netnih.gov

Study Disease States: Investigate the role of σ1 receptors in various pathologies, including neurological disorders and cancer, by comparing receptor density in healthy versus diseased subjects. researchgate.netnih.gov

Confirm Target Engagement: Use blocking studies to verify that a drug candidate successfully reaches and interacts with its intended target in a living organism. researchgate.netnih.gov

The development of these spirodecane-based radiotracers as potent and specific imaging agents for σ1 receptors highlights their significant contribution as research probes for exploring complex biological systems and disease mechanisms. researchgate.netnih.govnih.gov

Derivatization and Scaffold Applications of 8 Ethyl 6 Oxa 9 Azaspiro 4.5 Decane in Research

Design and Synthesis of Functionalized Analogs for Research Probes

The strategic modification of the 8-Ethyl-6-oxa-9-azaspiro[4.5]decane core allows for the creation of a diverse array of functionalized analogs, which can serve as sophisticated research probes. The inherent structural features of this scaffold, including the tertiary amine and the ether linkage, provide reactive sites for derivatization.

Research has demonstrated the synthesis of related 1-oxa-8-azaspiro[4.5]decane derivatives as selective ligands for sigma-1 (σ1) receptors. These efforts often involve N-alkylation or N-acylation of the piperidine (B6355638) nitrogen to introduce various functionalities. For instance, the introduction of a benzyl (B1604629) group bearing a fluoroethoxy moiety onto a related 1,4-dioxa-8-azaspiro[4.5]decane scaffold resulted in a high-affinity σ1 receptor ligand. Such modifications are crucial for developing radiolabeled probes for positron emission tomography (PET) imaging, enabling the in-vivo visualization and study of receptor distribution and density in the brain and in tumors.

The synthesis of these analogs often begins with commercially available starting materials, such as tetrahydropyran-4-carbonitrile, and proceeds through multi-step sequences. The key is to introduce functional groups that can act as reporters (e.g., radioisotopes like fluorine-18) or as handles for further chemical modification, without compromising the binding affinity and selectivity for the biological target.

Development of Spirocyclic Scaffolds for Library Synthesis (e.g., DNA-Encoded Libraries)

The rigid, three-dimensional nature of the this compound scaffold makes it an attractive core for the construction of chemical libraries, including the increasingly powerful DNA-encoded libraries (DELs). DEL technology allows for the synthesis and screening of massive collections of compounds, accelerating the discovery of new drug leads.

Spirocyclic scaffolds are particularly valuable in DELs because they introduce conformational rigidity and novel exit vectors for chemical diversification, which can lead to improved binding affinity and selectivity for protein targets. While direct examples of this compound in DELs are not extensively documented, the principles of its application can be inferred from the use of similar azaspirocyclic structures. For example, the on-DNA synthesis of decorated spirocyclic oxazolines has been achieved through visible light-mediated photocycloaddition, demonstrating the feasibility of incorporating complex spirocycles into DELs.

The general strategy involves attaching the spirocyclic scaffold to a DNA oligonucleotide, which serves as a unique barcode for each compound. The scaffold is then elaborated through a series of chemical reactions, with each step being recorded by the addition of a new DNA tag. This process results in a vast library of DNA-tagged compounds that can be screened against a biological target in a single experiment.

Application in Chemical Biology as Tool Compounds for Target Validation

Functionalized derivatives of this compound and related spirocycles serve as critical "tool compounds" in chemical biology for the validation of novel drug targets. A tool compound is a well-characterized molecule with high potency and selectivity for a specific biological target, which can be used to probe the target's function in cellular and in vivo models.

Derivatives of 1-oxa-8-azaspiro[4.5]decane have been developed as selective ligands for σ1 receptors, which are implicated in a variety of neurological disorders. These ligands, when radiolabeled, can be used to confirm the presence and accessibility of the target receptor in specific tissues or disease states. For example, biodistribution studies in mice with a fluorine-18 (B77423) labeled 1-oxa-8-azaspiro[4.5]decane derivative demonstrated high uptake in σ1 receptor-rich areas of the brain. Furthermore, the specific binding of these tool compounds can be demonstrated through blocking experiments, where pre-administration of a known, high-affinity ligand prevents the uptake of the radiolabeled tool compound.

These experiments are crucial for validating that a particular receptor or enzyme is a viable target for therapeutic intervention. The data gathered from using these spirocyclic tool compounds can provide the necessary confidence to initiate more extensive drug discovery programs.

Incorporation into Advanced Materials and Supramolecular Architectures

The unique structural and chemical properties of the this compound scaffold also suggest its potential for incorporation into advanced materials and supramolecular assemblies. The spirocyclic core can act as a rigid node or a building block for the construction of larger, well-defined architectures.

While specific examples for this exact compound are emerging, the broader class of spiro compounds is being explored in materials science. The defined stereochemistry and conformational rigidity of spirocycles can be exploited to control the packing and properties of crystalline materials or polymers. The presence of the tertiary amine and ether oxygen in this compound provides sites for hydrogen bonding and coordination with metal ions, which could be leveraged to direct the assembly of supramolecular structures such as metal-organic frameworks (MOFs) or coordination polymers.

Furthermore, the incorporation of such spirocyclic units into polymer backbones could impart unique thermal and mechanical properties. The development of new synthetic methodologies to produce these scaffolds in larger quantities will be crucial for realizing their full potential in materials science.

Future Research Directions and Challenges for 8 Ethyl 6 Oxa 9 Azaspiro 4.5 Decane

Emerging Synthetic Methodologies and Automation

The stereocontrolled synthesis of complex spiroketals remains a formidable challenge for organic chemists. illinois.edu Traditional methods often rely on acid-catalyzed spirocyclization of dihydroxy-ketone precursors, which typically yield the most thermodynamically stable stereoisomer. researchgate.net However, accessing less stable, or "contrathermodynamic," isomers, which may possess unique biological activities, requires more sophisticated kinetic control strategies or the use of stabilizing interactions like metal chelation. illinois.eduresearchgate.net

Future synthetic research on 8-Ethyl-6-oxa-9-azaspiro[4.5]decane will likely focus on several emerging areas:

Novel Cyclization Strategies: While classical approaches are well-established, newer methods such as oxidative radical cyclization are finding application in natural product synthesis, offering alternative pathways to spiroketal cores. nih.gov Exploring such methodologies could provide new routes to the this compound scaffold and its derivatives.

Asymmetric Catalysis: The development of enantioselective methods is crucial, as the biological activity of chiral spirocycles is often dependent on a single enantiomer. researchgate.net The advent of organocatalysis has significantly expanded the toolbox for creating asymmetric spiro-compounds and will be a key area of investigation. researchgate.net

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis has proven to be a powerful tool for accelerating reaction times and improving yields in the creation of complex heterocyclic compounds, including spiro frameworks. rsc.orgnih.gov Applying this technology to multicomponent reactions could enable the rapid generation of a library of this compound analogs. rsc.orgnih.gov

Automation and Flow Chemistry: The automation of chemical synthesis, using robotic platforms and continuous flow chemistry, is revolutionizing the production of compound libraries for drug discovery. nih.govwikipedia.orgsigmaaldrich.com An automated, continuous flow synthesis for spirocyclic compounds has been reported, demonstrating a modular and scalable approach. nih.gov Implementing such a system for this compound would significantly accelerate the exploration of its structure-activity relationships by enabling the rapid and efficient production of derivatives. nih.govwikipedia.org

Advanced Computational Approaches for De Novo Design and Prediction

Computational chemistry plays a pivotal role in modern drug discovery, enabling the rational design of new molecules and the prediction of their properties, thereby reducing the time and cost of development. nih.gov For a molecule like this compound, computational approaches are essential for navigating its complex conformational landscape and designing analogs with desired biological activities.

Future directions in this area include:

De Novo Design: De novo design algorithms, which construct novel molecules from scratch, are becoming increasingly sophisticated. nih.govnumberanalytics.com These can be broadly categorized as structure-based, which uses the 3D structure of a biological target, and ligand-based, which learns from known active molecules. numberanalytics.comuniversiteitleiden.nl Applying these methods could generate novel derivatives of the this compound scaffold tailored to bind specific protein targets. numberanalytics.comnih.gov

Machine Learning and Deep Learning: The integration of machine learning and deep learning is transforming computational drug design. nih.gov Models like recurrent neural networks (RNNs) and generative adversarial networks (GANs) can learn the underlying rules of chemical space and generate novel, drug-like molecules. universiteitleiden.nl These AI-driven approaches can be trained on existing databases of spirocyclic compounds to design new this compound derivatives with optimized properties.

Force Field and Scoring Function Development: The accuracy of molecular modeling heavily relies on the quality of force fields and scoring functions used to calculate energies and predict binding affinities. numberanalytics.com A significant challenge is the development of parameters specifically refined for the unique electronic and steric environment of the spiroketal junction in molecules like this compound, particularly the anomeric effects that govern their conformation. researchgate.net

Integration with High-Throughput Biophysical Characterization Techniques

Once a library of this compound derivatives is synthesized, rapid and efficient characterization of their interactions with biological targets is paramount. High-throughput screening (HTS) and advanced biophysical techniques are critical for identifying promising lead compounds.

Future efforts will likely involve the integration of:

Advanced Screening Platforms: Moving beyond traditional HTS assays to more sophisticated platforms that can assess the functional consequences of target binding in a high-throughput manner.

Label-Free Detection Methods: Techniques such as Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), and Isothermal Titration Calorimetry (ITC) provide detailed kinetic and thermodynamic data on molecule-target interactions without the need for fluorescent or radioactive labels. Integrating these into the screening cascade can provide richer data for decision-making.

Structural Biology Pipeline: Establishing a streamlined process for obtaining high-resolution structural information (e.g., via X-ray crystallography or Cryo-EM) for promising compound-target complexes. This structural insight is invaluable for guiding the next round of computational design and chemical synthesis.

Exploration of Novel Molecular Targets and Pathways at the Mechanistic Level for Chemical Probe Development

The spirocyclic scaffold is a common feature in a variety of biologically active natural products, including antibiotics and anticancer agents. researchgate.netnih.gov Furthermore, synthetic azaspirocycles have been successfully developed as potent inhibitors of viral targets and as ligands for receptors in the central nervous system. nih.govresearchgate.netnih.gov For instance, a novel spiroketal pyrrolidine (B122466), GSK2336805, was identified as a potent inhibitor of the hepatitis C virus NS5A protein. nih.gov Similarly, derivatives of 1-oxa-8-azaspiro[4.5]decane have been synthesized and evaluated as selective radioligands for sigma-1 receptors, suggesting their potential as imaging agents for the brain. researchgate.netnih.gov

Given this precedent, a major future direction for this compound is its development as a chemical probe. This involves:

Target Identification: Utilizing phenotypic screening or chemoproteomics approaches to identify the specific molecular targets and cellular pathways modulated by this compound and its analogs.

Mechanism of Action Studies: Once a target is identified, detailed biochemical and cellular assays are required to elucidate the precise mechanism of action. This includes determining whether the compound acts as an inhibitor, activator, or modulator of the target's function.

Probe Optimization: Iteratively optimizing the parent compound to create a potent, selective, and cell-permeable chemical probe. This probe can then be used by the broader research community to investigate the biological roles of its target protein, potentially validating it for future therapeutic development. The rigid, three-dimensional nature of the spirocyclic core is particularly valuable for creating probes with high specificity.

By systematically addressing these synthetic, computational, and biological challenges, the scientific community can unlock the full potential of this compound, paving the way for the discovery of novel chemical probes and, ultimately, new therapeutic agents.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 8-Ethyl-6-oxa-9-azaspiro[4.5]decane?

  • Methodological Answer : The compound can be synthesized via condensation reactions involving spirocyclic intermediates. A typical protocol involves refluxing 2-oxa-spiro[3.4]octane-1,3-dione with substituted benzothiazol-2-yl-amines in dry tetrahydrofuran (THF) at 65°C for 45 minutes, followed by recrystallization from dioxane . Pyrolidine is often used as a catalyst to facilitate ring closure and improve yield.

Q. What safety protocols should be followed when handling this compound?

  • Methodological Answer : Use nitrile gloves inspected for integrity and flame-retardant antistatic suits to avoid skin contact. Ensure proper ventilation to prevent inhalation of vapors. In case of spills, neutralize with dry sand or absorbent materials and dispose of contaminated materials according to hazardous waste regulations . Respiratory protection is advised if aerosolization occurs during synthesis or purification.

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, particularly to resolve spirocyclic stereochemistry. High-performance liquid chromatography (HPLC) with UV detection (e.g., C18 column, acetonitrile/water gradient) ensures purity (>95%) and identifies impurities like 8-azaspiro[4.5]decane-7,9-dione derivatives . Mass spectrometry (MS) provides molecular weight validation via exact mass analysis (e.g., 257.1183 Da for chlorobutyl analogs) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for spirocyclic derivatives?

  • Methodological Answer : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to distinguish overlapping signals from ethyl or oxa-aza substituents. For ambiguous stereochemistry, employ X-ray crystallography or computational density functional theory (DFT) simulations . If impurity peaks interfere in HPLC, optimize mobile phase pH or use orthogonal methods like capillary electrophoresis .

Q. What computational models are suitable for optimizing reaction conditions for spirocyclic compounds?

  • Methodological Answer : Use COMSOL Multiphysics coupled with AI-driven design of experiments (DoE) to simulate reaction kinetics and optimize parameters (temperature, solvent ratio, catalyst loading). Factorial designs (e.g., 2^k models) can identify interactions between variables, such as THF purity and reflux time, to maximize yield .

Q. What strategies are recommended for impurity profiling in spirocyclic syntheses?

  • Methodological Answer : Employ HPLC-MS to detect byproducts like 8-(4-chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione (CAS 21098-11-3) or dimeric analogs (e.g., 8,8'-(butane-1,4-diyl)bis derivatives). Use reference standards (e.g., TRC-C365020) to quantify impurities and assess their impact on biological activity .

Q. How should multi-factor experimental designs be structured to optimize spirocyclic compound synthesis?

  • Methodological Answer : Apply orthogonal array designs (e.g., L9 Taguchi) to test variables like reaction time, solvent polarity, and catalyst type. Response surface methodology (RSM) can model non-linear relationships between factors, such as the effect of pyrolidine concentration on ring-closure efficiency .

Q. What methodologies assess the stability of this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies at 40°C/75% relative humidity for 6 months. Monitor degradation via HPLC and identify products like hydrolyzed oxa-aza rings using LC-MS. For thermal stability, use differential scanning calorimetry (DSC) to detect exothermic decomposition events .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.